8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various methods. One common approach involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions . This catalyst-free reaction yields 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthesis are often emphasized in the production of benzoxazines . The use of bio-based raw materials and catalysts, such as citric acid, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with sulfur ylides, lead to the formation of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
Common Reagents and Conditions
Sulfur Ylides: Used in catalyst-free annulations to form dihydroquinolines and dihydropyrroles.
Citric Acid: Employed as a bio-based catalyst in eco-friendly synthesis.
Major Products Formed
1,2-Dihydroquinolines: Formed through annulation reactions with sulfur ylides.
2,3-Dihydropyrroles: Another major product from annulation reactions with sulfur ylides.
Scientific Research Applications
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a progesterone receptor antagonist, it binds to the progesterone receptor, inhibiting its activity and thereby modulating hormone-related processes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones: These compounds are also progesterone receptor antagonists with high selectivity.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with distinct properties.
Uniqueness
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
8-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-5-13-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
KXSGMRBDCXPNNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)OC2 |
Origin of Product |
United States |
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